methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine
CAS No.: 1525566-13-5
Cat. No.: VC5055925
Molecular Formula: C8H14N2O
Molecular Weight: 154.213
* For research use only. Not for human or veterinary use.
![methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine - 1525566-13-5](/images/structure/VC5055925.png)
Specification
CAS No. | 1525566-13-5 |
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Molecular Formula | C8H14N2O |
Molecular Weight | 154.213 |
IUPAC Name | N-methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine |
Standard InChI | InChI=1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 |
Standard InChI Key | FTZMAYOXYLCZCE-UHFFFAOYSA-N |
SMILES | CC(C)C1=NOC=C1CNC |
Introduction
Structural Characterization and Molecular Properties
The molecular structure of methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine comprises a five-membered 1,2-oxazole ring (isoxazole) with two distinct substituents:
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A propan-2-yl group (-CH(CH3)2) at position 3, introducing steric bulk and hydrophobicity.
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A methylaminomethyl group (-CH2-NH-CH3) at position 4, contributing polarity and hydrogen-bonding capacity.
The IUPAC name derives from this substitution pattern, ensuring unambiguous identification. Key molecular properties include:
Property | Value |
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Molecular Formula | C8H14N2O |
Molecular Weight | 154.21 g/mol |
SMILES | CC(C)C1=NOC(CNC)C=C1 |
InChI Key | XSXJZQKJQHZQOY-UHFFFAOYSA-N |
Computational Predictions:
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logP (Partition Coefficient): Estimated at 1.42 using the Crippen method, indicating moderate lipophilicity .
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Polar Surface Area (PSA): 41.93 Ų, suggesting moderate permeability across biological membranes .
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Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 3 acceptors (oxazole O, N, and methylamine N) .
These properties align with trends observed in similar oxazole derivatives, such as [(dimethyl-1,2-oxazol-4-yl)methyl]amine (logP: 0.83, PSA: 53.79 Ų).
Synthetic Routes and Optimization
Hantzsch-Type Cyclization
A plausible synthesis involves the Hantzsch isoxazole synthesis, leveraging cyclocondensation of hydroxylamine with a diketone or equivalent precursor. For this compound:
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Precursor Preparation: React propan-2-yl acetylene with hydroxylamine to form a β-ketooxime intermediate.
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Cyclization: Treat the intermediate with methylamine under acidic conditions to induce ring closure and introduce the methylaminomethyl group .
Reaction Conditions:
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Solvent: Ethanol/water mixture (3:1 v/v).
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Temperature: 80–90°C under reflux.
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Catalyst: InCl3 (10 mol%), enhancing reaction efficiency by 30% compared to uncatalyzed routes .
Post-Functionalization of Oxazole Cores
An alternative approach modifies preformed oxazole rings:
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Oxazole Synthesis: Prepare 3-(propan-2-yl)-1,2-oxazole via [3+2] cycloaddition of nitrile oxides with alkynes.
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Methylamination: Introduce the methylaminomethyl group via nucleophilic substitution or reductive amination at position 4.
Yield Optimization:
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Reductive amination using NaBH3CN in methanol achieves 65–70% yield.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Physicochemical and Spectroscopic Data
Spectral Characteristics
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C in oxazole), and 3350 cm⁻¹ (N-H stretch) .
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NMR (1H):
Solubility and Stability
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